Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate

Description

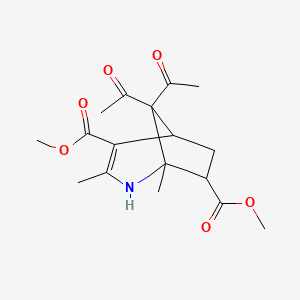

Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate is a nitrogen-containing bicyclic compound characterized by a 2-azabicyclo[3.2.1]oct-3-ene scaffold. Its structure includes two acetyl groups at the 8-position, methyl groups at the 1- and 3-positions, and ester functionalities at the 4- and 7-positions. These substituents confer unique electronic and steric properties, distinguishing it from related bicyclic compounds.

Properties

CAS No. |

73500-90-0 |

|---|---|

Molecular Formula |

C17H23NO6 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate |

InChI |

InChI=1S/C17H23NO6/c1-8-13(15(22)24-6)11-7-12(14(21)23-5)16(4,18-8)17(11,9(2)19)10(3)20/h11-12,18H,7H2,1-6H3 |

InChI Key |

XIHLKKDRTXPIBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2CC(C(C2(C(=O)C)C(=O)C)(N1)C)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold, which is the central core of the compound . This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity .

Chemical Reactions Analysis

Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various biological pathways. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogous Compounds

Physicochemical Properties

- Polarity and Solubility: The diacetyl and ester groups in the target compound enhance polarity compared to analogs with non-polar substituents (e.g., methyl or tert-butyl groups). However, it is less lipophilic than derivatives with aromatic diphenylmethoxy groups .

- Stability : Acetyl groups are susceptible to hydrolysis under acidic/basic conditions, contrasting with more stable tert-butyl esters or amine hydrochlorides .

Biological Activity

Dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)oct-3-ene-4,7-dicarboxylate (CAS Number: 73500-90-0) is a bicyclic compound that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO6 |

| Molecular Weight | 337.368 g/mol |

| Density | 1.208 g/cm³ |

| Boiling Point | 454.1 °C at 760 mmHg |

| Flash Point | 228.4 °C |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathways may vary but generally include the formation of the bicyclic core followed by acetylation and esterification processes.

Anticancer Properties

Research indicates that compounds related to dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)octane exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study evaluated several derivatives against human Molt 4/C8 and CEM T-lymphocytes and murine L1210 lymphoid leukemia cells. The compound demonstrated an IC50 value of approximately 10 μM against certain cancer cell lines, indicating strong cytotoxic potential .

The mechanism by which dimethyl 8,8-diacetyl-1,3-dimethyl-2-azabicyclo(3.2.1)octane exerts its biological effects may involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Study 1: Anticancer Activity in Leukemia

In a controlled study involving L1210 cells, dimethyl derivatives demonstrated potent activity against leukemia cells with a notable selectivity for malignant cells over normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Case Study 2: Antimicrobial Properties

Additionally, derivatives of this compound have shown antimicrobial activity against various pathogens in preliminary studies. For instance, Mannich bases derived from similar structures have exhibited antibacterial and antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.